Majapolene A

Description

Properties

Molecular Formula |

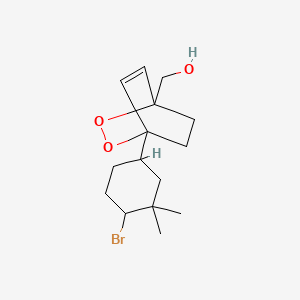

C15H23BrO3 |

|---|---|

Molecular Weight |

331.24 g/mol |

IUPAC Name |

[4-(4-bromo-3,3-dimethylcyclohexyl)-2,3-dioxabicyclo[2.2.2]oct-5-en-1-yl]methanol |

InChI |

InChI=1S/C15H23BrO3/c1-13(2)9-11(3-4-12(13)16)15-7-5-14(10-17,6-8-15)18-19-15/h5,7,11-12,17H,3-4,6,8-10H2,1-2H3 |

InChI Key |

KZRDDGGREUNDMV-UHFFFAOYSA-N |

SMILES |

CC1(CC(CCC1Br)C23CCC(C=C2)(OO3)CO)C |

Canonical SMILES |

CC1(CC(CCC1Br)C23CCC(C=C2)(OO3)CO)C |

Synonyms |

majapolene A |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for Majapolene A, and how can researchers validate its purity and structural integrity?

- Methodological Answer : Begin with published synthesis routes (e.g., organic solvent-based reactions or enzymatic catalysis) and validate purity using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). Compare spectral data with reference standards and report deviations in tabular form . Structural integrity can be confirmed via X-ray crystallography or mass spectrometry, with raw data appended for transparency .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Use dose-response experiments with negative (vehicle) and positive controls (e.g., known inhibitors/activators). Select cell lines or in vitro models relevant to the hypothesized mechanism. Replicate assays across three independent trials to assess variability, and present EC50/IC50 values in dose-response curves .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

- Methodological Answer : Prioritize differential scanning calorimetry (DSC) for thermal stability, dynamic light scattering (DLS) for particle size, and HPLC-MS for solubility and degradation profiling. Tabulate results with error margins and statistical significance (e.g., p-values) .

Advanced Research Questions

Q. How can contradictions in this compound’s reported mechanisms of action across studies be resolved?

- Methodological Answer : Conduct systematic reviews with inclusion/exclusion criteria for study quality. Perform comparative dose- and time-dependent analyses, and assess confounding variables (e.g., cell type specificity or solvent interactions). Use sensitivity analysis to identify critical experimental parameters .

Q. What experimental strategies optimize this compound’s bioavailability in in vivo models?

- Methodological Answer : Test formulation additives (e.g., cyclodextrins or liposomal encapsulation) and administer via multiple routes (oral, intravenous). Measure pharmacokinetic (PK) parameters (Cmax, Tmax, AUC) and correlate with pharmacodynamic (PD) outcomes. Include raw PK/PD data in appendices with error bars .

Q. How can researchers address reproducibility issues in this compound’s pharmacological effects?

- Methodological Answer : Implement blinded experiments and standardized protocols (e.g., OECD guidelines). Share raw datasets and analytical code via repositories like Zenodo. Replicate findings in independent labs and report negative results to mitigate publication bias .

Q. What methodologies integrate multi-omics data to elucidate this compound’s molecular pathways?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data. Use bioinformatics tools (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment). Present integrated results in heatmaps or pathway diagrams, citing software versions .

Q. What ethical considerations apply to this compound research involving animal or human models?

- Methodological Answer : For animal studies, adhere to the 3Rs (Replacement, Reduction, Refinement) and obtain IACUC approval. For human trials, ensure informed consent, anonymize data, and disclose conflicts of interest. Reference institutional review board (IRB) protocols in appendices .

Data Presentation and Compliance

- Tables/Figures : Format tables in Word with Roman numerals, titles centered above, and footnotes using superscript letters. Place raw data in appendices and processed data in the main text .

- Reproducibility : Include detailed reagent lot numbers, instrument calibration dates, and statistical software parameters (e.g., R or GraphPad settings) .

Avoiding Common Pitfalls

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.